molecular formula C8H11ClFNO B1376588 [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride CAS No. 1423028-39-0

[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride

Cat. No.: B1376588
CAS No.: 1423028-39-0
M. Wt: 191.63 g/mol
InChI Key: BWGDPGBXRIRUSW-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom, an aminomethyl group, and a methanol moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

Chemistry

In chemistry, [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom provides a useful handle for tracking and imaging studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a phenylmethanol derivative, followed by the introduction of an aminomethyl group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines.

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
  • [5-(Aminomethyl)-2-bromophenyl]methanol hydrochloride
  • [5-(Aminomethyl)-2-iodophenyl]methanol hydrochloride

Uniqueness

Compared to its analogs, [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is unique due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, bromine, and iodine counterparts.

Properties

IUPAC Name

[5-(aminomethyl)-2-fluorophenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGDPGBXRIRUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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